molecular formula C15H14BrF B125772 1-Bromo-2-fluoro-4-(4-propylphenyl)benzene CAS No. 149647-66-5

1-Bromo-2-fluoro-4-(4-propylphenyl)benzene

Cat. No.: B125772
CAS No.: 149647-66-5
M. Wt: 293.17 g/mol
InChI Key: ZFMGWDOHMFHCRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: in 1968 .

Industrial Production Methods: Industrial production of Pipoxolan Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents like isopropyl alcohol and purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: Pipoxolan Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.

    Papaverine Hydrochloride: Used to treat vasospasms and improve blood flow.

    Mebeverine Hydrochloride: Commonly used to treat irritable bowel syndrome.

Uniqueness: Pipoxolan Hydrochloride is unique due to its dual action as both an antispasmodic and a neuroprotective agent.

Biological Activity

1-Bromo-2-fluoro-4-(4-propylphenyl)benzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bromine atom and a fluorine atom attached to a benzene ring that also bears a propylphenyl substituent. Its molecular formula is C12H12BrFC_{12}H_{12}BrF, and it has a molecular weight of approximately 267.13 g/mol.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi by disrupting their cellular membranes or metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. The presence of halogenated substituents can enhance its reactivity towards biological targets.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of various halogenated compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
  • Cytotoxic Effects on Cancer Cells : In vitro assays conducted on human cancer cell lines showed that this compound exhibited cytotoxic effects, leading to decreased cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, indicating the induction of apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed.

Compound NameStructure FeaturesBiological Activity
1-Bromo-4-fluorobenzeneBromine and fluorine on para positionsAnticancer, antimicrobial
2-Fluoro-4-(propylphenyl)benzeneFluorine on ortho positionModerate antimicrobial
1-Bromo-3-(propylphenyl)benzeneBromine on meta positionLower cytotoxicity

This table illustrates that while structurally similar compounds exhibit some overlapping biological activities, the specific positioning of substituents in this compound may enhance its efficacy as an antimicrobial and anticancer agent.

Properties

IUPAC Name

1-bromo-2-fluoro-4-(4-propylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrF/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16)15(17)10-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMGWDOHMFHCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601305
Record name 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149647-66-5
Record name 4-Bromo-3-fluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 16.5 g of 4-propylphenylboric acid as dissolved in 130 ml of ethanol was dropwise added to a mixture comprising 30 g of 1-bromo-2-fluoro-4-iodobenzene, 1.6 g of tetrakistriphenylphosphine palladium(O), 186 ml of benzene and 140 ml of 2M aqueous sodium carbonate solution, in nitrogen atmosphere at room temperature. The reaction solution was then refluxed for 5 hours, cooled to room temperature, extracted with chloroform and washed three times with water, and chloroform was removed by distillation. The residue formed was distilled under reduced pressure (b.p. 155° to 170° C./3 mmHg) to obtain 11.7 g of 4-bromo-3-fluoro-4'-propylbiphenyl.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium(O)
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
186 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Two

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